N-(1-Phenylethyl)acetamide

Overview

Description

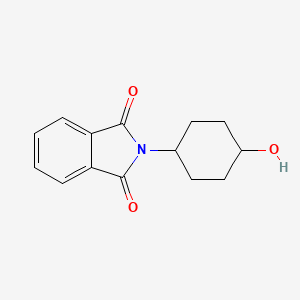

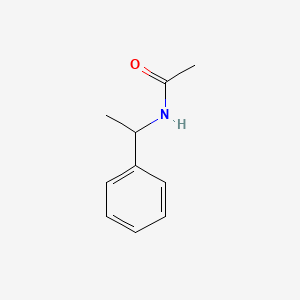

“N-(1-Phenylethyl)acetamide” is a chemical compound with the molecular formula C10H13NO . It is also known by other names such as “®-1-(Acetylamino)-1-phenylethane”, “®-1-Acetamido-1-phenylethane”, “®-N-(1-Phenylethyl)acetamide”, and "®-N-Acetyl-1-phenylethylamine" .

Molecular Structure Analysis

The molecular structure of “N-(1-Phenylethyl)acetamide” can be analyzed using various techniques such as NMR spectroscopy . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving “N-(1-Phenylethyl)acetamide” have been studied in the literature . For example, one study investigated the static and dynamic stereochemistry of the diastereoisomeric (R,S)- and (R,R)-N,N-bis(1-phenylethyl)acetamides and their thio analogues .

Physical And Chemical Properties Analysis

“N-(1-Phenylethyl)acetamide” has a molecular weight of 163.216 Da . Its physical properties include a density of 1.0±0.1 g/cm3, a boiling point of 327.9±21.0 °C at 760 mmHg, and a flash point of 192.2±7.0 °C .

Scientific Research Applications

Analgesic Properties

N-(1-Phenylethyl)acetamide has been investigated for its analgesic effects. In a series of N-phenylacetamide sulphonamides, compound (35) exhibited good analgesic activity, comparable to or even superior to paracetamol . Further studies could explore its mechanism of action and potential clinical applications.

Cytotoxicity and Anticancer Potential

Compound (13), which contains methyl and fluoro substituents, demonstrated promising cytotoxic efficacy with an average IC50 value of approximately 13 μM . Researchers may explore its use in cancer therapy and investigate its impact on tumor cells.

Enzymatic Acylation Reactions

N-(1-Phenylethyl)acetamide has been studied in enzymatic acylation reactions. For instance, it was acylated using Candida antarctica lipase B (CALB), resulting in high conversion and excellent enantiopurity (ee > 99%) . Such reactions could find applications in the synthesis of chiral compounds.

Analytical Reference Standards

While not a therapeutic application per se, N-(1-Phenylethyl)acetamide is commonly used as an analytical reference standard in scientific research . Researchers rely on it for calibration and quality control purposes.

Drug Design and Optimization

Medicinal chemists explore derivatives of phenethyl acetamide to enhance safety and efficacy. By studying molecular interactions and physicochemical properties, they aim to design tailored drugs that improve patients’ quality of life .

Safety and Hazards

Future Directions

Future research could focus on the design of new derivatives of “N-(1-Phenylethyl)acetamide” that could serve as potential therapeutic candidates . For instance, one study discussed the synthesis and pharmacological activities of phenoxy acetamide and its derivatives as possible therapeutic candidates .

Mechanism of Action

Target of Action

N-(1-Phenylethyl)acetamide is a complex compound with a variety of potential targets. One of the primary targets of this compound is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .

Mode of Action

It is known to negatively regulate the expression of the aliphatic amidase operon . This regulation occurs at the protein level, inhibiting the action of the Aliphatic amidase expression-regulating protein .

Biochemical Pathways

Based on the known metabolism of similar compounds, it can be anticipated that the metabolism of n-(1-phenylethyl)acetamide may involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on the properties of similar compounds, it can be inferred that these properties may significantly impact the bioavailability of n-(1-phenylethyl)acetamide .

Result of Action

It is known that the compound has the ability to regulate the expression of the aliphatic amidase operon, which could have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

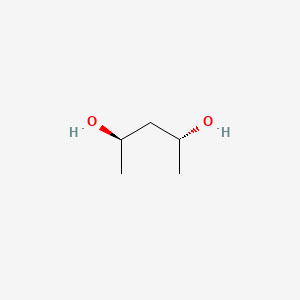

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Phenylethyl)acetamide | |

CAS RN |

6284-14-6 | |

| Record name | Acetamide, N-(1-phenylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)